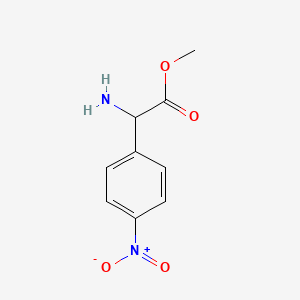

Methyl 2-amino-2-(4-nitrophenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-(4-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-15-9(12)8(10)6-2-4-7(5-3-6)11(13)14/h2-5,8H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQJZFRFDFGUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646540 | |

| Record name | Methyl amino(4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360779-31-3 | |

| Record name | Methyl amino(4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-2-(4-nitrophenyl)acetate

This guide provides a comprehensive overview of scientifically sound protocols for the synthesis of methyl 2-amino-2-(4-nitrophenyl)acetate, a valuable building block in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.

Introduction

This compound is a non-proteinogenic α-amino acid ester. The presence of the nitro group on the phenyl ring offers a versatile chemical handle for further synthetic modifications, making it a key intermediate in the preparation of a variety of more complex molecules, including potential therapeutic agents. The strategic placement of the amino and ester functionalities at the α-carbon makes it a valuable synthon for peptide synthesis and the introduction of unnatural amino acid residues into bioactive compounds.

This document outlines a robust and well-documented synthetic strategy: a two-step process commencing with the synthesis of the key intermediate, methyl 2-oxo-2-(4-nitrophenyl)acetate, followed by a reductive amination to yield the target compound.

Synthesis of the Precursor: Methyl 2-oxo-2-(4-nitrophenyl)acetate

A common and effective method for the preparation of α-keto esters such as methyl 2-oxo-2-(4-nitrophenyl)acetate involves the oxidation of a suitable precursor. For the purpose of this guide, we will focus on a protocol starting from 4-nitrophenylacetic acid.

Experimental Protocol: Synthesis of Methyl 2-oxo-2-(4-nitrophenyl)acetate

Step 1: Esterification of 4-Nitrophenylacetic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenylacetic acid (1 equivalent) in methanol (10 volumes).

-

Acid Catalysis: Carefully add concentrated sulfuric acid (0.1 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-(4-nitrophenyl)acetate.

Step 2: Oxidation to Methyl 2-oxo-2-(4-nitrophenyl)acetate

-

Reaction Setup: Dissolve the methyl 2-(4-nitrophenyl)acetate (1 equivalent) from the previous step in a suitable solvent such as dioxane.

-

Oxidizing Agent: Add selenium dioxide (1.1 equivalents) to the solution.

-

Reflux: Heat the mixture to reflux for 12-18 hours. The reaction should be carried out in a well-ventilated fume hood due to the toxicity of selenium compounds.

-

Filtration: After the reaction is complete, cool the mixture and filter to remove the selenium byproduct.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford pure methyl 2-oxo-2-(4-nitrophenyl)acetate.

Mechanism and Rationale

The initial step is a classic Fischer esterification, where the carboxylic acid is converted to its methyl ester in the presence of an acid catalyst. The subsequent oxidation of the benzylic carbon to a ketone is a well-established transformation using selenium dioxide. The mechanism involves an ene reaction followed by a[1][2]-sigmatropic rearrangement.

Quantitative Data Summary

| Reagent | Molar Eq. | Purpose |

| 4-Nitrophenylacetic Acid | 1 | Starting Material |

| Methanol | 10 vol | Solvent & Reagent |

| Sulfuric Acid | 0.1 | Catalyst |

| Methyl 2-(4-nitrophenyl)acetate | 1 | Substrate for Oxidation |

| Selenium Dioxide | 1.1 | Oxidizing Agent |

| Dioxane | - | Solvent |

Core Synthesis: Reductive Amination to this compound

The key transformation to introduce the α-amino group is the reductive amination of the α-keto ester, methyl 2-oxo-2-(4-nitrophenyl)acetate. This one-pot reaction involves the formation of an imine intermediate with ammonia, which is then reduced in situ to the desired amine.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a pressure vessel, dissolve methyl 2-oxo-2-(4-nitrophenyl)acetate (1 equivalent) in methanol.

-

Ammonia Source: Add a solution of ammonia in methanol (7N, 5-10 equivalents).

-

Reducing Agent: Carefully add a suitable reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) to the mixture.[3][4] The use of sodium cyanoborohydride is advantageous as it is selective for the reduction of the iminium ion in the presence of the ketone.[3][4]

-

Reaction Conditions: Seal the vessel and stir the reaction mixture at room temperature for 24-48 hours.

-

Work-up: After the reaction is complete, quench the reaction by the careful addition of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Mechanism and Rationale

Reductive amination is a powerful method for the formation of amines from carbonyl compounds.[5][6] The reaction proceeds through the initial formation of a hemiaminal by the addition of ammonia to the ketone. This intermediate then dehydrates to form an imine. The imine is subsequently reduced by the hydride reagent (sodium cyanoborohydride) to furnish the final primary amine. The choice of a mild reducing agent like NaBH₃CN is crucial to avoid the premature reduction of the starting ketone.[3]

Quantitative Data Summary

| Reagent | Molar Eq. | Purpose |

| Methyl 2-oxo-2-(4-nitrophenyl)acetate | 1 | Starting Material |

| Ammonia in Methanol (7N) | 5-10 | Nitrogen Source |

| Sodium Cyanoborohydride | 1.5 | Reducing Agent |

| Methanol | - | Solvent |

Visualizing the Workflow

Caption: Synthetic workflow for this compound.

Alternative Synthetic Considerations

While the presented reductive amination of an α-keto ester is a robust method, other synthetic strategies can also be envisioned. For instance, the synthesis could potentially proceed through the esterification of 2-amino-2-(4-nitrophenyl)acetic acid. However, this approach may require protection of the amino group prior to esterification to avoid side reactions, adding extra steps to the overall synthesis.

Conclusion

The synthesis of this compound is readily achievable through a two-stage process involving the preparation of the key α-keto ester intermediate, methyl 2-oxo-2-(4-nitrophenyl)acetate, followed by a direct reductive amination. The protocols outlined in this guide are based on well-established chemical principles and provide a solid foundation for researchers in the field. The versatility of the final product as a synthetic intermediate underscores the importance of reliable and efficient methods for its preparation.

References

-

National Center for Biotechnology Information. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]

-

Wikipedia. (2-Nitrophenyl)acetic acid. [Link]

-

Organic Chemistry Portal. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]

- Google Patents.

-

ResearchGate. Synthetic applications of 4a Reaction conditions: a Reductive.... [Link]

-

ResearchGate. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Mastering Esterification: The Utility of Bis(4-nitrophenyl) Carbonate in Chemical Synthesis. [Link]

-

ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]

-

Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

- Google Patents.

- Google Patents.

-

PubChem. 2-Amino-2-(4-nitrophenyl)acetic acid. [Link]

Sources

- 1. 2-(4-amino-2-nitrophenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-2-(4-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-2-(4-nitrophenyl)acetate is a notable organic compound, distinguished by its trifunctional structure comprising a methyl ester, an α-amino group, and a para-substituted nitrophenyl ring. This unique arrangement of functional groups imparts a distinct set of physicochemical properties that are of significant interest in the fields of medicinal chemistry and drug development. The presence of a chiral center at the α-carbon further adds to its complexity and potential for stereospecific interactions with biological targets.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its structural features, stability, and spectral characteristics. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its identity and molecular structure.

-

Chemical Name: this compound

-

CAS Number: 50651-39-3 (for the free base); 360779-31-3 (for the hydrochloride salt)[1][2]

-

Molecular Formula: C₉H₁₀N₂O₄ (free base)[3]

-

Molecular Weight: 210.19 g/mol (free base)[3]

The hydrochloride salt, a common form for handling and formulation of amino esters, has the molecular formula C₉H₁₁ClN₂O₄ and is typically a light yellow solid.[1]

The molecular structure, depicted below, reveals the key functional groups that govern its chemical behavior:

-

Aromatic Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electronics of the phenyl ring and the acidity of the α-amino group.

-

α-Amino Group: This primary amine is a key site for salt formation and chemical modification. Its basicity is modulated by the adjacent ester and the electron-withdrawing nitrophenyl ring.

-

Methyl Ester: This group is susceptible to hydrolysis, a critical consideration for the compound's stability and its potential as a prodrug moiety.

-

Chiral Center: The α-carbon is a stereocenter, meaning the molecule can exist as a racemic mixture of enantiomers or in an enantiomerically pure form.

Physicochemical Properties: A Quantitative Overview

A quantitative understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems and for designing appropriate experimental and formulation strategies. Due to the limited availability of experimentally determined data for this specific molecule, a combination of reported information for closely related structures and computationally predicted values are presented.

| Property | Value (Predicted/Reported) | Significance in Drug Development |

| Physical State | Solid (hydrochloride salt is a light yellow solid)[1] | Influences handling, storage, and formulation (e.g., for solid dosage forms). |

| Melting Point | Not experimentally determined. Predicted values vary. | A key indicator of purity and crystal lattice energy. Affects dissolution rate. |

| Boiling Point | Not experimentally determined. Predicted to be high with decomposition. | Relevant for purification by distillation (if applicable) and thermal stability assessment. |

| Water Solubility | Predicted to be low to moderate. | Crucial for bioavailability. Poor water solubility can limit absorption. |

| LogP (Octanol/Water Partition Coefficient) | Predicted to be in the range of 1.0-2.0. | A measure of lipophilicity, which influences membrane permeability and distribution. |

| pKa (Acid Dissociation Constant) | Predicted pKa of the α-amino group is ~6-7. | Determines the ionization state at physiological pH, affecting solubility, permeability, and receptor binding. |

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties outlined above relies on a suite of well-established analytical techniques. The following section details the methodologies for these key experiments.

Workflow for Comprehensive Physicochemical Profiling

Caption: Workflow for the physicochemical characterization of this compound.

Melting Point Determination

The melting point provides a quick assessment of purity and is a fundamental physical constant.[2]

Methodology (Capillary Method): [4][5]

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus with a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the first sign of melting (onset) to the complete liquefaction of the sample is recorded as the melting range. A sharp melting range (≤ 1 °C) is indicative of high purity.[2]

Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and bioavailability.[6][7]

Methodology (Shake-Flask Method): [8]

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline at different pH values, organic solvents) in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The pKa value is essential for predicting the ionization state of the molecule at different physiological pHs.[9][10]

Methodology (Potentiometric Titration): [11]

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Spectral Properties: Fingerprinting the Molecule

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, the following are expected:

-

¹H NMR:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the protons on the 4-nitrophenyl ring.

-

α-Proton: A singlet or a multiplet (depending on coupling with the amino protons) for the proton on the α-carbon.

-

Amino Protons: A broad singlet for the -NH₂ protons, the chemical shift of which is concentration and solvent dependent.

-

Methyl Protons: A singlet around δ 3.7 ppm corresponding to the methyl ester protons.

-

-

¹³C NMR:

-

Carbonyl Carbon: A resonance in the range of δ 170-175 ppm for the ester carbonyl.

-

Aromatic Carbons: Several resonances in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitro group being the most downfield.

-

α-Carbon: A resonance for the chiral carbon.

-

Methyl Carbon: A resonance for the methyl ester carbon around δ 50-55 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.[12][13]

-

N-H Stretching: A medium to strong absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C=O Stretching: A strong, sharp absorption around 1735-1750 cm⁻¹ characteristic of the ester carbonyl group.

-

N-O Stretching (Nitro Group): Two strong absorptions, an asymmetric stretch around 1510-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.[14][15]

-

C-N Stretching: Absorptions in the fingerprint region.

-

Aromatic C-H and C=C Stretching: Absorptions characteristic of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[16][17]

-

Molecular Ion Peak (M⁺): In electron ionization (EI) MS, a peak corresponding to the molecular weight of the compound (m/z 210 for the free base) would be expected.

-

Protonated Molecular Ion ([M+H]⁺): In electrospray ionization (ESI) MS, a prominent peak at m/z 211 would be observed.

-

Fragmentation Pattern: Common fragmentation pathways for α-amino esters include the loss of the ester group and cleavage of the Cα-C(aryl) bond.

Stability and Reactivity

The stability of this compound is a critical factor for its storage, handling, and potential therapeutic application.

-

Hydrolytic Stability: The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and methanol. The rate of hydrolysis is pH-dependent.[18]

-

Oxidative Stability: The amino group can be susceptible to oxidation.

-

Photostability: The presence of the nitroaromatic chromophore suggests potential sensitivity to light.

-

Reactivity of the Amino Group: The primary amine can undergo typical reactions such as acylation, alkylation, and Schiff base formation.

The juxtaposition of the amino and ester groups at the α-position can lead to intramolecular reactions, potentially affecting the compound's stability.[19] Studies on related α-amino acid esters have shown that they can be stabilized at acidic pH due to the protonation of the amino group, which prevents its nucleophilic attack on the ester carbonyl.[18]

Forced Degradation Study Workflow

Caption: A typical workflow for a forced degradation study to assess the stability of the compound.

Applications in Research and Drug Development

α-Amino-α-aryl esters are valuable building blocks in medicinal chemistry. The structural motifs present in this compound suggest several potential applications:

-

Synthesis of Unnatural Amino Acids and Peptidomimetics: This compound can serve as a precursor for the synthesis of more complex unnatural amino acids, which are incorporated into peptides to enhance their stability, potency, and pharmacokinetic properties.[20]

-

Chiral Ligands in Asymmetric Synthesis: The amino and ester functionalities can be modified to create chiral ligands for asymmetric catalysis.

-

Pharmaceutical Intermediates: It can be a key intermediate in the synthesis of various pharmacologically active molecules. The nitrophenyl group can be readily reduced to an aniline, providing a handle for further chemical transformations.[21]

The combination of a chiral center, an amino group, and an aromatic ring makes this class of compounds interesting for exploring interactions with biological targets such as enzymes and receptors.

Conclusion

References

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available from: [Link]

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaguideline. Available from: [Link]

-

Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. Available from: [Link]

-

IR: nitro groups. University of California, Los Angeles. Available from: [Link]

-

Infrared of nitro compounds. Chemistry LibreTexts. Available from: [Link]

-

Melting point determination. SSERC. Available from: [Link]

-

Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

-

Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. Available from: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available from: [Link]

-

What is Melting Point? Mettler Toledo. Available from: [Link]

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. Available from: [Link]

-

The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. Available from: [Link]

-

Determining the Ideal Solubility of Drug Candidates by Means of DSC. NETZSCH. Available from: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]

-

Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. PMC. Available from: [Link]

-

Steric effects in the infra‐red spectrum of aromatic nitro compounds. ResearchGate. Available from: [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available from: [Link]

-

How To Determine PKA Of Organic Compounds? Chemistry For Everyone. YouTube. Available from: [Link]

-

α-Imino Esters in Organic Synthesis: Recent Advances. Chemical Reviews. Available from: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]

-

Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. PMC. Available from: [Link]

-

Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. Available from: [Link]

-

Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. Available from: [Link]

-

N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. ResearchGate. Available from: [Link]

-

The Mass Spectra of the α-Amino Acids. Journal of the American Chemical Society. Available from: [Link]

-

Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion. PubMed. Available from: [Link]

-

Alpha-trialkylsilyl amino acid stability. PubMed. Available from: [Link]

-

Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. PubChem. Available from: [Link]

- Preparation method of 4-aminophenylacetic acid medicine intermediate. Google Patents.

-

Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes. ResearchGate. Available from: [Link]

-

Mass spectrometer study of evaporation of. cap alpha. -amino acids. OSTI.GOV. Available from: [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available from: [Link]

-

26.4: Synthesis of Amino Acids. Chemistry LibreTexts. Available from: [Link]

-

Recent advances in the medicinal chemistry of alpha-aminoboronic acids, amine-carboxyboranes and their derivatives. PubMed. Available from: [Link]

-

Design and Synthesis of Pyrene Containing Unusual α-Amino Acid Derivatives. Beilstein Archives. Available from: [Link]

-

Methyl (4-nitrophenyl)acetate. Chemsrc. Available from: [Link]

Sources

- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 4. thinksrs.com [thinksrs.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. researchgate.net [researchgate.net]

- 9. pharmaguru.co [pharmaguru.co]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 14. researchgate.net [researchgate.net]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 18. Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alpha-trialkylsilyl amino acid stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2-amino-2-(4-nitrophenyl)acetate: A Key Building Block in Medicinal Chemistry

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-amino-2-(4-nitrophenyl)acetate is a valuable synthetic intermediate, playing a crucial role as a versatile building block in the design and synthesis of a wide array of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a reactive amino group, an ester, and a nitro-substituted aromatic ring, provides multiple points for chemical modification, making it an attractive starting material for the synthesis of novel compounds with diverse biological activities. This guide provides a comprehensive overview of its chemical identity, structure, properties, synthesis, and applications, with a focus on its utility in drug discovery and development.

Chemical Identity and Structure

A critical aspect of working with any chemical is the precise identification through its Chemical Abstracts Service (CAS) number. For this compound, there is some ambiguity in publicly available databases. The compound is most commonly available and handled as its hydrochloride salt, which enhances its stability and shelf-life.

-

Compound Name: this compound hydrochloride

-

CAS Number: 360779-31-3[1]

-

Molecular Formula (HCl salt): C₉H₁₁ClN₂O₄

-

Molecular Weight (HCl salt): 246.65 g/mol

The free base form, this compound, has the following properties:

-

Molecular Formula (Free Base): C₉H₁₀N₂O₄

-

Molecular Weight (Free Base): 210.19 g/mol [1]

It is imperative for researchers to specify which form of the compound is being used in experimental work, as the presence of the hydrochloride can influence reaction conditions and outcomes.

Chemical Structure

The structures of both the free base and the hydrochloride salt are presented below. The key difference is the protonation of the primary amine in the hydrochloride salt, forming an ammonium chloride group.

Physicochemical Properties

The physicochemical properties of this compound hydrochloride are summarized in the table below. These properties are essential for designing experimental protocols, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Appearance | Light yellow solid | [2] |

| Molecular Formula | C₉H₁₁ClN₂O₄ | |

| Molecular Weight | 246.65 g/mol | |

| Purity | Typically ≥98% | |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. | [3] |

Synthesis and Manufacturing

The synthesis of this compound hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While proprietary industrial-scale manufacturing processes may vary, a general synthetic approach can be outlined based on established organic chemistry principles. A plausible synthetic route is illustrated below.

Exemplary Experimental Protocol

Step 1: Esterification of 4-Nitrophenylacetic acid

-

To a solution of 4-nitrophenylacetic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 4-nitrophenylacetate.

Step 2: α-Bromination

-

Dissolve Methyl 4-nitrophenylacetate in a suitable solvent (e.g., carbon tetrachloride).

-

Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress and, upon completion, cool the mixture.

-

Filter off the succinimide byproduct and wash the filtrate with a sodium thiosulfate solution to remove any remaining bromine.

-

Dry the organic layer and concentrate to obtain Methyl 2-bromo-2-(4-nitrophenyl)acetate.

Step 3: Amination

-

Dissolve the crude Methyl 2-bromo-2-(4-nitrophenyl)acetate in a suitable solvent.

-

React with a source of ammonia (e.g., a solution of ammonia in methanol or ammonium hydroxide) or a protected amine followed by deprotection.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Work up the reaction mixture to isolate the free base, this compound.

Step 4: Hydrochloride Salt Formation

-

Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound hydrochloride.

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a highly versatile building block in medicinal chemistry. The amino group can be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. The nitro group can be reduced to an amine, which can then be further functionalized, or it can be used in nucleophilic aromatic substitution reactions.

This compound serves as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[4] Its structural versatility allows for its use in creating a diverse range of molecules for biological screening.[2]

Signaling Pathway and Target Interaction

While this compound itself is not typically an active pharmaceutical ingredient, the molecular scaffolds derived from it can interact with a variety of biological targets. The specific interactions depend on the final structure of the synthesized molecule. For instance, derivatives could be designed to target enzymes, receptors, or ion channels implicated in various diseases.

References

Spectroscopic Data for Methyl 2-amino-2-(4-nitrophenyl)acetate: An In-depth Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 2-amino-2-(4-nitrophenyl)acetate, a compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is an alpha-amino acid ester containing a para-substituted nitrophenyl group. The accurate determination of its chemical structure is paramount for its application in further research and development. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate the molecular structure, confirm purity, and understand the chemical environment of the constituent atoms. This guide will delve into the theoretical underpinnings of each technique, present detailed methodologies for data acquisition, and offer an in-depth interpretation of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution.[1] It provides information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. For this compound, both ¹H NMR and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

Theoretical Framework: ¹H NMR spectroscopy measures the resonance of hydrogen nuclei (protons) in a magnetic field. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing insight into the type of functional group it is associated with.[2] The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons, following the n+1 rule for first-order spectra.[3][4]

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the peaks and determine the multiplicity of each signal.

-

Predicted ¹H NMR Data and Interpretation

The expected ¹H NMR spectrum of this compound would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.2 | Doublet | 2H | Ar-H (ortho to NO₂) | The strong electron-withdrawing effect of the nitro group deshields these aromatic protons, shifting them downfield. They are split by the adjacent aromatic protons. |

| ~ 7.6 | Doublet | 2H | Ar-H (meta to NO₂) | These aromatic protons are less deshielded than those ortho to the nitro group and appear slightly upfield. They are split by their neighboring aromatic protons. |

| ~ 4.5 | Singlet | 1H | CH (NH₂)COOCH₃ | This methine proton is adjacent to an amino group and a carbonyl group, leading to a downfield shift. The multiplicity is expected to be a singlet, although coupling to the NH₂ protons may cause broadening. |

| ~ 3.7 | Singlet | 3H | COOCH ₃ | The protons of the methyl ester group are in a relatively shielded environment and typically appear as a singlet. |

| ~ 2.1 | Broad Singlet | 2H | NH ₂ | The chemical shift of amine protons can vary and they often appear as a broad signal due to hydrogen bonding and exchange. |

¹³C NMR Spectroscopy

Theoretical Framework: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal in the spectrum.[5] The chemical shift of a carbon atom is indicative of its hybridization and the electronegativity of the atoms attached to it.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize the same NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to encompass the typical range for organic molecules (0-200 ppm).

-

A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR spectrum of this compound would show the following key signals:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 172 | C =O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| ~ 148 | Ar-C -NO₂ | The aromatic carbon directly attached to the electron-withdrawing nitro group is deshielded. |

| ~ 145 | Ar-C -CH(NH₂) | The ipso-carbon of the aromatic ring attached to the amino acid moiety. |

| ~ 128 | Ar-C H (ortho to NO₂) | Aromatic carbons ortho to the nitro group. |

| ~ 124 | Ar-C H (meta to NO₂) | Aromatic carbons meta to the nitro group. |

| ~ 58 | C H(NH₂)COOCH₃ | The alpha-carbon is attached to both an amino and a carbonyl group, resulting in a downfield shift. |

| ~ 53 | COOC H₃ | The carbon of the methyl ester group. |

NMR Experimental Workflow

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

Theoretical Framework: Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule.[6] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies. The absorption of these frequencies provides a characteristic "fingerprint" of the molecule and allows for the identification of specific functional groups.[7]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Predicted IR Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3400-3300 | N-H stretch | Primary Amine (-NH₂) | The presence of two bands in this region is characteristic of the symmetric and asymmetric stretching of the N-H bonds in a primary amine. |

| 3100-3000 | C-H stretch | Aromatic C-H | Stretching vibrations of the C-H bonds on the benzene ring. |

| 2950-2850 | C-H stretch | Aliphatic C-H (in CH₃) | Stretching vibrations of the C-H bonds in the methyl group. |

| ~ 1740 | C=O stretch | Ester (-COOCH₃) | The strong absorption band is characteristic of the carbonyl group in an ester. |

| 1600-1450 | C=C stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| 1520 and 1350 | N=O stretch | Nitro Group (-NO₂) | Strong and sharp absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, respectively.[8][9] |

| ~ 1200 | C-O stretch | Ester (-COOCH₃) | Stretching vibration of the C-O single bond in the ester group. |

IR Spectroscopy Experimental Workflow

Caption: Workflow for IR spectroscopy data acquisition and analysis.

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z).[10] It provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns.[11]

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion, or by coupling the mass spectrometer to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common hard ionization technique that causes extensive fragmentation, while soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield the molecular ion peak.

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum and Interpretation

The molecular formula of this compound is C₉H₁₀N₂O₄, with a molecular weight of 210.19 g/mol .

-

Molecular Ion Peak (M⁺): In a soft ionization mass spectrum (e.g., ESI), a prominent peak at m/z 211 [M+H]⁺ would be expected. In an EI spectrum, the molecular ion peak at m/z 210 might be observed, though it could be weak due to fragmentation.

-

Major Fragmentation Pathways: The fragmentation of α-amino acid esters in a mass spectrometer can be complex.[12] Key fragmentation patterns for this compound could include:

-

Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment ion at m/z 151.

-

Loss of the methoxy group (-OCH₃): Leading to a fragment at m/z 179.

-

Cleavage of the Cα-C(aryl) bond: This could generate a fragment corresponding to the nitrophenyl group.

-

Fragmentation of the nitro group: Loss of NO₂ (46 Da) or NO (30 Da) from the molecular ion or other fragments.

-

Mass Spectrometry Experimental Workflow

Caption: Workflow for mass spectrometry data acquisition and analysis.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of key functional groups, including the amine, ester, and nitro groups. Mass spectrometry provides the molecular weight and offers insights into the fragmentation patterns, further corroborating the proposed structure. This integrated spectroscopic approach ensures the unambiguous identification and structural verification of the target molecule, which is a critical step in any chemical research or drug development pipeline.

References

- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.com.

- Emery Pharma. (2018, April 2).

- University of York. IR frequency table. Chemistry Teaching Labs.

- UMass OWL. IR Group Frequencies.

- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry.

- Clark, J. HIGH RESOLUTION NMR SPECTRA. Chemguide.

- JEOL.

- Chemistry LibreTexts. (2023, January 29).

- Gelpi, E., Koenig, W. A., Gibert, J., & Oro, J. (1969). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives.

- Michigan State University Department of Chemistry. Infrared Spectroscopy.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- ResearchG

- JoVE. (2024, December 5).

- Junk, G., & Svec, H. The Mass Spectra of the a-,Amino Acids. OSTI.GOV.

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. azooptics.com [azooptics.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]

- 9. eng.uc.edu [eng.uc.edu]

- 10. osti.gov [osti.gov]

- 11. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 12. academic.oup.com [academic.oup.com]

A Comprehensive Technical Guide to the Solubility of Methyl 2-amino-2-(4-nitrophenyl)acetate in Organic Solvents: Theoretical Principles and Experimental Determination

Abstract: Methyl 2-amino-2-(4-nitrophenyl)acetate is a multifaceted organic compound featuring polar functional groups—a primary amine, a nitro group, and an ester—appended to a central phenyl ring. This structure imparts complex solubility characteristics that are critical for its application in pharmaceutical synthesis, materials science, and chemical research. This guide provides researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. We delve into the physicochemical principles governing its solubility, introduce theoretical predictive models such as Hansen Solubility Parameters (HSP), and provide a detailed, self-validating experimental protocol for accurate solubility measurement using the gold-standard equilibrium shake-flask method. The objective is to equip scientists with the foundational knowledge and practical tools necessary to effectively manage and utilize this compound in a laboratory setting.

Physicochemical Profile and Solubility Predictions

The solubility of a compound is fundamentally dictated by its molecular structure. This compound possesses a unique combination of functional groups that govern its interactions with different solvents.

-

Aromatic Ring (4-nitrophenyl group): The central phenyl ring is non-polar and contributes to van der Waals interactions.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group capable of dipole-dipole interactions.

-

Amino Group (-NH₂): The primary amine is a polar group that can act as a hydrogen bond donor and acceptor. Its basic nature means it can be protonated in acidic media, drastically altering its polarity and solubility.

-

Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor.

The general principle of "like dissolves like" provides a preliminary framework for predicting solubility.[1][2] Given its molecular structure, this compound is expected to exhibit:

-

Low solubility in non-polar solvents (e.g., hexane, cyclohexane) which cannot effectively solvate the polar functional groups.

-

Moderate to high solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, Dimethyl Sulfoxide (DMSO)) that can engage in dipole-dipole interactions.

-

Variable solubility in polar protic solvents (e.g., methanol, ethanol, water). These solvents can engage in hydrogen bonding, but the overall solubility will depend on the balance between solvating the polar groups and disrupting the crystal lattice energy of the solid compound.[3]

Theoretical Framework: Hansen Solubility Parameters (HSP)

For a more quantitative prediction beyond simple heuristics, Hansen Solubility Parameters (HSP) offer a powerful tool.[4] HSP deconstructs the total cohesive energy of a substance into three components, providing a three-dimensional coordinate for predicting miscibility and solubility.[5][6]

The three parameters are:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental principle is that substances with similar HSP coordinates are likely to be soluble in one another.[7] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or specialized software. A researcher can then select solvents with the closest HSP values to maximize the likelihood of dissolution. This approach is invaluable for rationally selecting solvents for crystallization, chromatography, or formulation, and for replacing undesirable solvents with more suitable blends.[5]

Experimental Determination of Thermodynamic Solubility

Theoretical predictions must be validated by empirical data. The most reliable method for determining the true (thermodynamic) solubility of a compound is the equilibrium shake-flask method .[8][9] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid solute at a defined temperature.

Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol is designed to be self-validating by ensuring that equilibrium has been reached.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[8]

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the samples at a constant speed.

-

Causality Note: Continuous agitation is crucial to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process and ensuring the system reaches equilibrium more efficiently. Temperature control is critical as solubility is highly temperature-dependent.[3][10]

-

-

Equilibrium Confirmation (Self-Validation): To ensure equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of the solute does not change between subsequent time points. For many organic compounds, 24 to 48 hours is sufficient.[11]

-

Sample Collection and Preparation: Once equilibrium is established, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, particle-free filtrate into a clean vial.

-

Causality Note: Filtration is a critical step to remove all undissolved microparticles, which would otherwise lead to a significant overestimation of the solubility. The filter material should be chemically compatible with the solvent.

-

-

Quantification:

-

Prepare a series of calibration standards of the compound in the same solvent.

-

Dilute the filtered sample with a known factor to bring its concentration within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample using HPLC-UV or UV-Vis spectrophotometry. The nitroaromatic chromophore makes UV-based detection highly suitable.

-

Calculate the concentration of the saturated solution using the calibration curve, remembering to account for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Workflow for Solubility Determination

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Data Summary and Interpretation

The data obtained from the experimental protocol should be compiled into a clear, structured format for easy comparison and analysis.

Table 1: Solubility of this compound at 25 °C

| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility (mg/mL) |

| Hexane | Non-polar | 1.88 | To be determined |

| Toluene | Non-polar | 2.38 | To be determined |

| Dichloromethane | Polar Aprotic | 9.08 | To be determined |

| Ethyl Acetate | Polar Aprotic | 6.02 | To be determined |

| Acetone | Polar Aprotic | 20.7 | To be determined |

| Acetonitrile | Polar Aprotic | 37.5 | To be determined |

| Isopropanol | Polar Protic | 19.9 | To be determined |

| Ethanol | Polar Protic | 24.5 | To be determined |

| Methanol | Polar Protic | 32.7 | To be determined |

| Dimethyl Sulfoxide | Polar Aprotic | 46.7 | To be determined |

Interpretation: By populating this table, researchers can establish clear structure-solubility relationships. For example, a high solubility in DMSO and acetonitrile coupled with low solubility in hexane would confirm the dominant role of the compound's polar functionalities. Comparing solubility in ethyl acetate versus ethanol could reveal the specific importance of hydrogen bonding interactions for this solute.

Conclusion

Understanding the solubility of this compound is essential for its effective use in research and development. This guide has established a comprehensive approach that combines theoretical prediction with rigorous experimental validation. By first analyzing the molecule's physicochemical properties to form a hypothesis, and then applying the robust shake-flask method to generate empirical data, scientists can confidently select appropriate solvent systems for any application, from chemical synthesis to formulation. This integrated strategy minimizes trial-and-error, conserves valuable material, and accelerates the pace of scientific discovery.

References

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility. Retrieved from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]

-

Schoff, C. K. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Factors affecting solubility. Retrieved from [Link]

-

Mitchell, J., & Myerson, A. S. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(5), 1230–1234. Retrieved from [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Chem LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

OChemOnline. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. paint.org [paint.org]

- 7. Solubility parameters (HSP) [adscientis.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. enamine.net [enamine.net]

An In-Depth Technical Guide to the Stability and Storage of Methyl 2-amino-2-(4-nitrophenyl)acetate

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for methyl 2-amino-2-(4-nitrophenyl)acetate. Drawing upon fundamental chemical principles and data from analogous structures, this document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction: Understanding the Molecule

This compound is a multifaceted organic compound featuring a methyl ester, an α-amino group, and a para-substituted nitrophenyl ring. This unique combination of functional groups dictates its chemical reactivity and, consequently, its stability profile. The presence of the ester linkage makes it susceptible to hydrolysis, while the nitroaromatic system introduces the potential for photolytic and reductive degradation. The α-amino group can influence the rate of hydrolysis and may also be a site for oxidative degradation. A thorough understanding of these structural elements is paramount for ensuring the integrity of the compound during storage and handling.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is influenced by several factors, including pH, light, temperature, and the presence of oxidizing agents. The primary degradation pathways are anticipated to be hydrolysis of the ester and degradation of the nitroaromatic ring.

Hydrolytic Stability

The ester functional group is the most probable site of degradation under aqueous conditions. Hydrolysis can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible.

-

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the ester undergoes saponification, an irreversible process initiated by the attack of a hydroxide ion on the carbonyl carbon. The resulting carboxylic acid is deprotonated to form a carboxylate salt.

The α-amino group can influence the rate of hydrolysis. While the free amino group can act as a general base to catalyze hydrolysis, under acidic conditions it will be protonated, which may affect the overall reaction rate.

Photostability

Nitroaromatic compounds are known to be sensitive to light.[1] Exposure to ultraviolet (UV) radiation can lead to the formation of excited states, which can then undergo various reactions, including reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities. Photodegradation can also lead to the formation of phenolic compounds or ring-opening products.

Thermal Stability

Oxidative Stability

The α-amino group and the aromatic ring are potential sites for oxidation. Strong oxidizing agents could lead to the formation of various degradation products, including the corresponding α-keto ester or ring-hydroxylated species. The Strecker degradation of α-amino acids, which can be initiated by oxidative conditions, leads to the formation of aldehydes and ketones.[3]

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary anticipated degradation routes for this compound.

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended based on the properties of analogous compounds.[4]

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 4°C | Lower temperatures will significantly slow down the rate of potential hydrolytic and thermal degradation reactions. For short-term storage, refrigeration at 4°C may be sufficient. For long-term storage, freezing at -20°C is advisable. |

| Light | Protect from light | The nitroaromatic moiety is susceptible to photodegradation. Storage in an amber vial or in a light-proof container is essential. |

| Moisture | Store in a dry environment | The ester functionality is prone to hydrolysis. The compound should be stored in a tightly sealed container with a desiccant to minimize exposure to atmospheric moisture. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | For highly sensitive applications or very long-term storage, storing under an inert atmosphere can prevent oxidative degradation. |

Handling Precautions:

-

Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

-

Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid creating dust.

Stability Testing and Purity Assessment

A robust stability testing program is crucial to determine the shelf-life and re-test period of this compound. This involves subjecting the compound to a range of stress conditions and monitoring for the formation of degradation products.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways.[1][5] These studies are essential for developing a stability-indicating analytical method.

Experimental Protocol for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 1 hour. Neutralize the solution with 0.1 M HCl before analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

-

Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve the sample in the mobile phase for analysis.

-

Photolytic Degradation: Expose a solid sample of the compound to UV light (e.g., 254 nm) for 24 hours. Dissolve the sample in the mobile phase for analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method.

Forced Degradation Workflow

The following diagram outlines the workflow for conducting forced degradation studies.

Sources

Harnessing the Potential of Methyl 2-amino-2-(4-nitrophenyl)acetate: A Strategic Guide for Medicinal Chemistry Applications

Executive Summary

Methyl 2-amino-2-(4-nitrophenyl)acetate represents a compelling, yet underexplored, starting point for medicinal chemistry campaigns. This guide elucidates the strategic potential of this molecule, not as a final drug candidate, but as a versatile scaffold and building block for generating novel therapeutic agents. Its structure, featuring a chiral α-amino acid core, a reactive nitroaromatic ring, and a modifiable ester group, offers multiple avenues for chemical elaboration. We will explore its potential in three key areas: as a progenitor for hypoxia-activated prodrugs in oncology, as a foundational scaffold for novel antibacterial agents, and as a versatile intermediate for constructing libraries of bioactive compounds. This document provides the scientific rationale, detailed synthetic strategies, and robust experimental protocols to unlock the therapeutic promise of this unique chemical entity.

Core Molecular Analysis: Properties and Strategic Importance

This compound is a non-natural α-amino acid derivative. Its utility in drug discovery stems from the unique combination of its three primary functional components: the amino acid backbone, the methyl ester, and the para-substituted nitrophenyl ring.

Physicochemical and Structural Properties

The molecule's core attributes make it an attractive starting point for chemical synthesis. The presence of both an acidic (following hydrolysis of the ester) and a basic (amino) group, along with an aromatic ring, provides a balanced profile that can be fine-tuned.

| Property | Value (Predicted/Known) | Significance in Drug Discovery |

| Molecular Formula | C₉H₁₀N₂O₄ | Provides a low starting molecular weight, allowing for significant additions without violating Lipinski's Rule of Five. |

| Molecular Weight | 210.19 g/mol [1] | Ideal for a fragment or building block approach. |

| Chirality | Exists as R and S enantiomers | Enantiomeric purity is critical for selective target engagement and reducing off-target effects. |

| p-Nitro Group | Strong electron-withdrawing | Influences the reactivity of the ring and the pKa of the amine. It is also a key handle for prodrug strategies. |

| α-Amino Group | Nucleophilic and basic | Primary site for derivatization via acylation, sulfonylation, etc., to build out molecular complexity. |

| Methyl Ester | Lipophilic protecting group | Enhances membrane permeability. Can be readily hydrolyzed to a carboxylic acid for further modification or to reveal a pharmacophore. |

The Strategic Value of Constituent Moieties

-

The α-Amino Acid Scaffold: This motif is fundamental to biology, making it an excellent starting point for designing molecules that can interact with biological systems. Amino acids are key building blocks for synthesizing protease inhibitors and peptidomimetics.[2]

-

The 4-Nitrophenyl Group: This is arguably the most intriguing feature. While nitroaromatic compounds can carry toxicity concerns, they also offer unique therapeutic opportunities. The strong electron-withdrawing nature can be crucial for specific binding interactions. More importantly, the nitro group is a well-known substrate for nitroreductase enzymes, which are highly expressed in hypoxic environments, such as solid tumors. This opens the door to hypoxia-activated prodrugs.

-

The Methyl Ester: This group serves as a protected form of a carboxylic acid. In a drug discovery context, it can improve a compound's pharmacokinetic profile by masking a polar carboxylate. In the lab, it provides a robust protecting group that can be selectively removed to allow for further chemical modifications, such as amide bond formation.

Synthesis and Derivatization: A Platform for Chemical Diversity

The utility of this compound lies in its potential for controlled, site-selective modification. A robust synthetic plan is the first step in any discovery campaign.

Asymmetric Synthesis of the Core Scaffold

Access to enantiomerically pure starting material is non-negotiable for modern drug discovery. While a racemic version can be synthesized, an asymmetric approach or an efficient chiral resolution is paramount. The diagram below outlines a common strategy.

Caption: Workflow for Asymmetric Synthesis.

Key Derivatization Pathways

The true power of this scaffold is unlocked through derivatization at its three key handles. The following diagram illustrates the primary avenues for creating a diverse chemical library.

Caption: Key Derivatization Pathways from the Core Scaffold.

Potential Therapeutic Applications: A Roadmap for Discovery

Application 1: Hypoxia-Activated Anticancer Prodrugs

Scientific Rationale: Solid tumors often contain regions of low oxygen (hypoxia). These hypoxic zones are resistant to traditional therapies. However, they overexpress nitroreductase enzymes. The 4-nitro group of our scaffold can be selectively reduced by these enzymes into cytotoxic species (e.g., hydroxylamine and nitroso radicals), which can induce localized cell death, minimizing damage to healthy, oxygenated tissues.

Experimental Validation Workflow:

Caption: Workflow for Validating Hypoxia-Activated Prodrugs.

Experimental Protocol: Hypoxia-Selective Cytotoxicity Assay

-

Cell Culture: Culture a relevant cancer cell line (e.g., HT-29, HCT116) in standard culture medium.

-

Plating: Seed cells into two identical 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to both plates.

-

Incubation:

-

Place one plate in a standard incubator (normoxia: 21% O₂, 5% CO₂).

-

Place the second plate in a hypoxic chamber (hypoxia: 1% O₂, 5% CO₂, balance N₂) for 48-72 hours.

-

-

Viability Assessment: After incubation, assess cell viability in both plates using a standard method like the MTT or CellTiter-Glo® assay.

-

Data Analysis: Calculate the IC₅₀ values (the concentration of compound that inhibits 50% of cell growth) for both normoxic and hypoxic conditions. The Hypoxic Index (HI) is calculated as IC₅₀ (normoxia) / IC₅₀ (hypoxia). A high HI value (>5) indicates promising hypoxia-selective activity.

Application 2: Scaffolds for Novel Antibacterial Agents

Scientific Rationale: The core structure contains features that can be elaborated to mimic bacterial metabolites or bind to essential bacterial enzymes. The amino acid portion can target pathways involved in cell wall synthesis or protein translation. The aromatic ring provides a scaffold for positioning functional groups to interact with bacterial enzyme active sites. By reducing the nitro group to an amine, a key pharmacophore present in sulfonamide drugs can be introduced and further derivatized.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Preliminary Safety and ADMET Considerations

While promising, the nitroaromatic motif necessitates a proactive approach to safety assessment.

-

Genotoxicity: Nitroaromatics can be metabolized to species that may cause DNA damage. An early-stage Ames test is crucial to assess the mutagenic potential of any lead compounds.

-

Metabolic Stability: The ester and the nitro group are potential sites of metabolic activity. Assays using liver microsomes can provide early insights into the metabolic fate and stability of the compounds.

-

In Silico Modeling: Computational tools should be used from the outset to predict properties like solubility, permeability, and potential for off-target effects (e.g., hERG inhibition).

| Parameter (In Silico) | Predicted Outcome | Implication |

| LogP | Moderate | Good starting point for balancing solubility and permeability. |

| hERG Inhibition | Low to Moderate Risk | Requires experimental validation for any lead candidates. |

| Ames Mutagenicity | Potential Risk | A key experimental hurdle that must be cleared. |

| CYP450 Inhibition | Varies with N-substituent | Potential for drug-drug interactions; needs to be evaluated. |

Conclusion and Future Outlook

This compound is not merely a single molecule but a launchpad for innovation in medicinal chemistry. Its true value is realized when viewed as a versatile building block. The strategies outlined in this guide—focusing on hypoxia-activated prodrugs and novel antibacterial scaffolds—represent logical, evidence-based starting points for a drug discovery program. The key to success will be a multi-parameter optimization approach that balances potency with safety, leveraging the unique chemical handles of the scaffold to build highly targeted and effective therapeutic agents. The path forward involves synthesizing small, focused libraries based on the derivatization pathways described and validating them through the proposed biological assays.

References

-

Shanghai Gubang New Material Technology Co., LTD. This compound hydrochloride. [Link]

-

MDPI. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]

- Google Patents. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.

-